Bisdisulizole disodium

Description

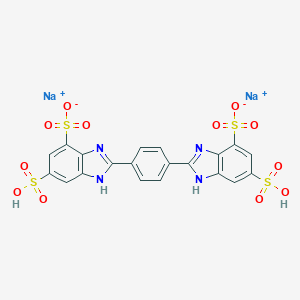

Structure

3D Structure of Parent

Properties

CAS No. |

180898-37-7 |

|---|---|

Molecular Formula |

C20H14N4NaO12S4 |

Molecular Weight |

653.6 g/mol |

IUPAC Name |

disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate |

InChI |

InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36); |

InChI Key |

YCWCJGXHELVZPI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na] |

Related CAS |

192776-90-2 |

Synonyms |

disodium phenyl dibenzimidazole tetrasulfonate PDBT cpd |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Bisdisulizole Disodium (B8443419)

This technical guide provides a comprehensive overview of the chemical structure, properties, and functional characteristics of Bisdisulizole disodium, a broad-spectrum ultraviolet (UV) filter.

Chemical Structure and Identity

This compound (USAN) is a water-soluble organic compound known chemically as disodium phenyl dibenzimidazole tetrasulfonate.[1][2] Its structure is characterized by a central phenylene group linking two benzimidazole (B57391) rings, each substituted with two sulfonic acid groups. This highly sulfonated and aromatic structure is key to its efficacy as a UV absorber.

-

IUPAC Name: disodium;6-sulfo-2-[4-(6-sulfo-4-sulfonato-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4-sulfonate[3]

-

Synonyms: Disodium Phenyl Dibenzimidazole Tetrasulfonate, Neo Heliopan AP, Bisimidazylate[4][5]

Physicochemical and Spectroscopic Properties

This compound's physical and chemical properties are summarized in the table below. Its most notable characteristic is its high water solubility, which distinguishes it from many other oil-soluble UV filters.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ | [5] |

| Molecular Weight | 674.6 g/mol | [3][5] |

| Appearance | Yellow to dark yellow powder | [4] |

| Solubility | Water-soluble | [1] |

| UV Absorption Range | 280-370 nm | [4][6] |

| Peak Absorbance (λmax) | ~335 nm (in the UVA-II range) | [1][2] |

Mechanism of Action: Photoprotection

The primary function of this compound is to provide photoprotection by absorbing harmful UVA radiation.[1] The mechanism involves the molecule absorbing high-energy UV photons, which transitions it to an electronically excited state. This absorbed energy is then rapidly and harmlessly dissipated, primarily as heat, allowing the molecule to return to its ground state and absorb another photon. This efficient cycle of absorption and energy dissipation is central to its excellent photostability and sustained protective effect against UV-induced skin damage.[6]

Caption: Photoprotective mechanism of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and neutralization.

Methodology Overview:

-

Sulfonation of Precursors: Aromatic precursor molecules are first functionalized with sulfonic acid groups. This is a critical step that imparts water solubility.[3]

-

Condensation Reaction: A key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid, is synthesized through the condensation of o-phenylenediamine (B120857) with a sulfonated terephthalic acid derivative. This reaction is typically catalyzed under acidic conditions, facilitating the cyclization to form the benzimidazole rings.[3]

-

Neutralization: The resulting tetrasulfonic acid is neutralized with a base, such as sodium hydroxide, to form the disodium salt.[3]

-

Purification: Purification protocols often involve sequential treatments with activated carbon to remove organic impurities. The pH is adjusted (e.g., to pH 5) to optimize purity. The final product is often precipitated from the aqueous solution using sodium chloride, achieving high recovery rates.[3]

Photostability Testing

Photostability is a critical parameter for any UV filter. The following protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and products.[7][8][9]

Objective: To assess the photostability and degradation profile of this compound upon exposure to a standardized light source.

Methodology:

-

Sample Preparation:

-

A solution of this compound is prepared in a suitable solvent (e.g., purified water) at a known concentration.

-

A thin layer of the powdered substance is spread evenly in a chemically inert and transparent container (e.g., quartz).[8]

-

"Dark" control samples, wrapped in aluminum foil to protect from light, are prepared in parallel.

-

-

Light Exposure:

-

Samples are exposed to a light source that provides a combination of visible and UV light. According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[7][9]

-

A validated chemical actinometric system or calibrated radiometers/lux meters are used to monitor the light exposure.[7]

-

-

Analysis:

-

After exposure, the samples (both light-exposed and dark controls) are analyzed.

-

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the remaining this compound and detecting any photodegradation products.[6] A typical HPLC method would utilize a C18 column with a gradient mobile phase of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[6]

-

UV-Vis Spectroscopy is used to assess any changes in the UV absorption spectrum of the compound after irradiation.

-

-

Data Evaluation:

-

The percentage of degradation is calculated by comparing the concentration of this compound in the light-exposed sample to the dark control.

-

The appearance of new peaks in the chromatogram indicates the formation of degradation products.

-

Any significant change in the UV absorption spectrum is noted.

-

Caption: Experimental workflow for photostability testing.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound, used for both purity assessment and quantification in formulations.[6]

| Analytical Technique | Purpose |

| HPLC | Purity assessment, quantification, and identification of impurities or degradation products.[6] |

| UV-Vis Spectroscopy | Confirmation of UV absorption profile and quantification. |

| FT-IR Spectroscopy | Confirmation of functional groups and molecular structure. |

| NMR Spectroscopy | Elucidation of the precise chemical structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation of impurities.[6] |

References

- 1. This compound [benchchem.com]

- 2. Disodium Phenyl Dibenzimidazole Tetrasulfonate (Explained + Products) [incidecoder.com]

- 3. Buy this compound | 180898-37-7 [smolecule.com]

- 4. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]

- 5. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | UV Absorber For Research [benchchem.com]

- 7. database.ich.org [database.ich.org]

- 8. iagim.org [iagim.org]

- 9. fda.gov [fda.gov]

Mechanism of action of Bisdisulizole disodium as a UVA filter

An In-depth Technical Guide on the Core Mechanism of Action of Bisdisulizole Disodium (B8443419) as a UVA Filter

Executive Summary

Bisdisulizole disodium (Disodium Phenyl Dibenzimidazole Tetrasulfonate), commercially known as Neo Heliopan® AP, is a highly effective, water-soluble, and photostable organic ultraviolet (UV) filter.[1][2][3] Its primary function is the absorption of high-energy UVA radiation, specifically within the UVA II spectrum (320-340 nm), thereby protecting the skin from the damaging effects of sun exposure, such as photoaging and carcinogenesis.[4][5][6] The molecule's efficacy is rooted in its chemical structure, which facilitates the absorption of UV photons and the rapid, harmless dissipation of the absorbed energy through a series of photophysical processes. This document provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams of the core processes and evaluation workflows.

Core Mechanism of Action: Photophysics and Photochemistry

The protective action of this compound is not a static blocking effect but a dynamic, cyclical process at the molecular level. The core mechanism involves the absorption of a UV photon, transition to an electronically excited state, and rapid relaxation back to the ground state, dissipating the energy primarily as heat.[4][5]

Photon Absorption and Electronic Excitation

The conjugated aromatic system of the benzimidazole (B57391) rings in the this compound molecule is rich in π-electrons.[5][7] This structure is specifically tuned to absorb energy in the UVA II range, with a maximum absorption peak (λmax) at approximately 335 nm.[8][9][10] Upon absorbing a UV photon, a valence electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from its ground state (S₀) to an electronically excited singlet state (S₁).[5][6]

Energy Dissipation and Photostability

The remarkable photostability of this compound is its ability to efficiently and rapidly return to the ground state without undergoing photochemical degradation.[10] This is achieved through several key intramolecular processes:

-

Excited-State Intramolecular Proton Transfer (ESIPT): While direct studies on this compound are proprietary, strong evidence from similar bis-benzimidazole derivatives suggests that an ultrafast ESIPT is a likely primary deactivation pathway.[11] In this process, a proton is transferred between heteroatoms within the molecule on a femtosecond timescale (estimated ~300 fs). This creates a transient keto-tautomer, which is energetically unstable.[11]

-

Vibrational Relaxation and Internal Conversion: Following ESIPT, the excited keto-tautomer undergoes further structural relaxation and vibrational cooling on a picosecond timescale (estimated ~3 ps).[11] The molecule then rapidly returns to its ground state via non-radiative decay (internal conversion), releasing the absorbed energy as thermal energy (heat).[5]

-

Intersystem Crossing (ISC): Another potential, though likely minor, pathway for energy dissipation is intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁).[12][13] However, for an effective UV filter, rapid internal conversion is the desired pathway as it minimizes the lifetime of reactive excited states, preventing photochemical reactions that could lead to degradation or the formation of harmful photoproducts.

This efficient cycle of absorption and harmless dissipation allows a single molecule of this compound to neutralize thousands of UV photons, providing sustained protection.

Diagram of Photophysical Mechanism

Caption: Photophysical cycle of this compound.

Quantitative Data

The performance characteristics of this compound have been quantified through various spectroscopic and photochemical methods.

Table 1: Spectroscopic Properties

| Parameter | Value | Reference(s) |

| Peak Absorbance (λmax) | ~335 nm | [8][9] |

| Absorption Range | UVA II (approx. 320-370 nm) | [6][8][10] |

| Molar Extinction Coefficient (ε) | ~52,500 M⁻¹ cm⁻¹ | N/A |

| Specific Extinction (E1% 1cm at 335 nm) | min. 770 - 800 | [8] |

Table 2: Physicochemical and Stability Properties

| Parameter | Value / Description | Reference(s) |

| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate | [3] |

| CAS Number | 180898-37-7 | [3][14] |

| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ | [14] |

| Molecular Weight | ~674.6 g/mol | [14] |

| Solubility | Water-soluble | [9][10] |

| Photostability | Excellent; Highly photostable | [10] |

Secondary Mechanism: Prevention of Photoaging Pathways

Beyond its primary role as a photon absorber, this compound contributes to skin health by preventing the initiation of UV-induced cellular damage cascades that lead to photoaging. UVA radiation is a known activator of Matrix Metalloproteinases (MMPs), particularly MMP-1, an enzyme that degrades collagen in the dermal extracellular matrix.[2][15] By absorbing UVA photons before they can interact with skin cells, this compound effectively inhibits the signaling pathways that lead to MMP-1 upregulation, thus preserving the structural integrity of the skin.[1]

Diagram of MMP-1 Inhibition Pathway

Caption: Inhibition of the UVA-induced MMP-1 pathway.

Experimental Protocols

The efficacy and photostability of UV filters like this compound are evaluated using standardized in vitro methodologies. The following protocols are based on established international standards.

Protocol: In Vitro UVA Protection Factor (UVA-PF) Determination

This method assesses the UVA protection of a sunscreen formulation after exposure to a controlled dose of UV radiation.

-

Substrate Preparation: A roughened Polymethyl methacrylate (B99206) (PMMA) plate is used as the substrate to mimic the skin's surface.

-

Sample Application: A precise amount of the sunscreen formulation containing this compound is applied to the PMMA plate (e.g., 0.75 - 1.3 mg/cm²) and distributed evenly. The plate is then left to equilibrate in the dark (e.g., 15-30 minutes) to form a stable film.

-

Initial Absorbance Measurement (A₀(λ)): The UV absorbance of the sample-coated plate is measured from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.

-

SPF and C-Factor Calculation: The initial absorbance data is used to calculate an in vitro SPF value. This value is mathematically adjusted using a correction coefficient (C) to match the labeled in vivo SPF of the product. This step normalizes the data.

-

UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a calibrated solar simulator. The irradiation dose is calculated based on the initial UVA protection factor (UVA-PF₀) derived from the adjusted absorbance curve.

-

Final Absorbance Measurement (A(λ)): After irradiation, the UV absorbance of the sample-coated plate is measured again across the 290-400 nm range.

-

UVA-PF Calculation: The final UVA-PF is calculated from the post-irradiation absorbance data (A(λ)), using a weighted integral that considers the Persistent Pigment Darkening (PPD) action spectrum and the standard solar simulator output spectrum.

Protocol: In Vitro Photostability Assessment

This protocol specifically evaluates the change in a product's absorbance profile after UV exposure.

-

Sample Preparation: As described in section 5.1, the product is applied evenly to a PMMA substrate.

-

Pre-Irradiation Measurement: The initial absorbance spectrum (290-400 nm) is recorded.

-

Irradiation: The sample is irradiated with a defined dose of UV from a solar simulator. The dose can be a fixed amount or a percentage of the product's labeled SPF (e.g., equivalent to 33% of the SPF).

-

Post-Irradiation Measurement: The absorbance spectrum is recorded again after the irradiation step.

-

Data Analysis: The pre- and post-irradiation spectra are compared. Photostability is often quantified by the change in the area under the absorbance curve (AUC) or by the percentage loss of protection in the UVA or UVB range. A highly photostable filter like this compound will show minimal change between the two spectra.

Diagram of Experimental Workflow

Caption: General workflow for in vitro photostability testing.

Conclusion

This compound is a sophisticated UVA filter whose efficacy is defined by its molecular photophysics. Its benzimidazole-based structure is engineered to absorb harmful UVA II radiation and dissipate the energy through an ultrafast, non-destructive cycle involving excited-state intramolecular proton transfer and vibrational relaxation. This inherent photostability ensures sustained protection. Furthermore, by preventing photons from reaching the skin, it inhibits downstream cellular damage pathways, such as MMP-1 activation, which are responsible for photoaging. Standardized in vitro protocols confirm its high performance and stability, making it a critical component in modern, broad-spectrum sunscreen formulations.

References

- 1. UVA-activated synthesis of metalloproteinases 1, 3 and 9 is prevented by a broad-spectrum sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Eicosapentaenoic acid inhibits UV-induced MMP-1 expression in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. US4011236A - N-(benzimidazol-2-yl)arylcarboxamides as ultraviolet (uv) light absorbers - Google Patents [patents.google.com]

- 8. Disodium Phenyl Dibenzimidazole Tetrasulfonate | Cosmetic Ingredients Guide [ci.guide]

- 9. uk.typology.com [uk.typology.com]

- 10. qzebright.com [qzebright.com]

- 11. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Excited-State Dynamics of Bis(tetraethylammonium) Di-µ-bromo-dibromodicuprate(I) Thin Films [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Articles [kosmoscience.com]

An In-depth Technical Guide to the Photochemical and Photophysical Properties of Bisdisulizole Disodium

Abstract

Bisdisulizole disodium (B8443419), also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a highly effective, water-soluble organic compound utilized as a broad-spectrum ultraviolet (UV) filter.[1][2][3] Its primary function lies in the absorption of UVA radiation, particularly within the UVA II range, making it a critical component in advanced sunscreen and cosmetic formulations.[4][5][6] This technical guide provides a comprehensive overview of the core photochemical and photophysical properties of Bisdisulizole disodium. It details its absorption and emission characteristics, exceptional photostability, and the mechanisms underlying its protective action. Furthermore, this document outlines the experimental protocols for characterizing these properties and explores its synergistic interactions with other UV filters. The information presented is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic science.

Introduction

This compound (CAS No. 180898-37-7) is a symmetrically substituted aromatic compound belonging to the benzimidazole (B57391) class of molecules.[4][5][6][7][8][9][10] Its chemical structure, featuring a phenylene-bridged bis-benzimidazole core extensively functionalized with sulfonic acid groups, imparts high water solubility and defines its photophysical behavior.[5] This unique water solubility allows for its incorporation into less greasy, aesthetically pleasing aqueous-based formulations, a distinct advantage over many oil-soluble UV filters.[2][6][8] The compound is recognized for its remarkable photostability and its specific, potent absorption of UVA radiation, which is crucial for protecting the skin from photoaging and DNA damage.[1][5][11]

Table 1: Chemical and Physical Identity of this compound

| Property | Value |

| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate |

| Synonyms | Neo Heliopan AP, Bisimidazylate |

| CAS Number | 180898-37-7[4][5][6][7][8][9][10] |

| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄[12] |

| Molecular Weight | 653.6 g/mol [4][5] |

| Solubility | Water-soluble[2][4][5][6][8] |

Photophysical Properties

The interaction of this compound with UV radiation is defined by its electronic structure, which governs its absorption and subsequent energy dissipation pathways. Upon absorbing a UV photon, the molecule transitions to an electronically excited state, from which it must relax back to the ground state.[5][11]

UV Absorption

This compound is a highly efficient UVA II absorber, with a strong absorption profile spanning from approximately 280 nm to 370 nm.[5][7][13] Its peak absorbance is centered in the UVA II region, which is critical for shielding against this specific range of damaging radiation.[5][6][11] The molecule possesses an exceptionally high molar extinction coefficient, indicative of its efficiency as a UV absorber.[4]

Table 2: UV Absorption Properties of this compound

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~334-335 nm | [4][6][11] |

| Absorption Range | 280 nm - 370 nm | [5][7][13] |

| Molar Extinction Coefficient (ε) | ~52,500 M⁻¹ cm⁻¹ | [4] |

Fluorescence Emission

Following UV absorption and excitation to the S₁ state, the primary relaxation pathway for this compound is fluorescence.[4] This radiative decay process involves the emission of a photon as the molecule returns to its ground state. The compound is a strong fluorophore, characterized by an exceptionally high fluorescence quantum yield, which underscores the efficiency of this de-excitation channel.[4][11] This rapid and efficient energy dissipation as light is a key contributor to its photostability, preventing the molecule from undergoing degradative photochemical reactions.[4]

Table 3: Fluorescence Properties of this compound

| Parameter | Value | Reference |

| Emission Maximum (λem) | 389 nm (in aqueous solution) | [4] |

| Fluorescence Quantum Yield (ΦF) | 94% (in aqueous solution) | [4] |

| Stokes Shift | 55 nm | [4] |

| Excitation Wavelength (for analysis) | 330 nm | [5] |

| Emission Wavelength (for analysis) | 454 nm | [5] |

Photochemical Properties and Photostability

A critical attribute for any UV filter is its ability to remain chemically intact and effective upon prolonged exposure to UV radiation. This compound exhibits exceptional photostability, a property attributed to its inherent molecular structure.[4][7][11]

The conjugated aromatic system and the presence of sulfonate groups create multiple resonance structures that can effectively delocalize and accommodate the energy of the excited state without leading to irreversible chemical changes.[4] The high efficiency of fluorescence as a de-excitation pathway rapidly dissipates absorbed energy, preventing the accumulation of excited-state energy that could otherwise initiate photodegradation.[4]

Comprehensive studies using solar simulators have demonstrated that the compound shows remarkable resistance to photodegradation. After two hours of controlled solar simulator irradiation, this compound maintains an Area Under Curve Index of 99.95% in the critical 290-400 nm wavelength range.[4] This high level of stability ensures consistent and reliable protection during extended periods of sun exposure, a significant advantage over photolabile filters such as avobenzone.[4]

Mechanism of Photoprotection

The primary mechanism of action for this compound is the absorption of high-energy UVA photons, followed by the rapid and harmless dissipation of that energy.

References

- 1. medkoo.com [medkoo.com]

- 2. uk.typology.com [uk.typology.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 180898-37-7 [smolecule.com]

- 5. This compound | UV Absorber For Research [benchchem.com]

- 6. Disodium Phenyl Dibenzimidazole Tetrasulfonate (Explained + Products) [incidecoder.com]

- 7. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]

- 8. procoal.co.uk [procoal.co.uk]

- 9. disodium phenyl dibenzimidazole tetrasulfonate, 180898-37-7 [thegoodscentscompany.com]

- 10. DISODIUM PHENYL DIBENZIMIDAZOLE TETRASULFONATE | 180898-37-7 [chemicalbook.com]

- 11. This compound [benchchem.com]

- 12. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. UVA Filter this compound Latest Price, UVA Filter this compound Exporter [handomchemical.com]

An In-depth Technical Guide to the Synthesis of Bisdisulizole Disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Bisdisulizole disodium (B8443419), a broad-spectrum UVA filter. The document details the core chemical reactions, identifies key intermediates, and presents available experimental protocols and quantitative data.

Synthesis Pathway Overview

The primary industrial synthesis of Bisdisulizole disodium (also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate) involves a multi-step process centered around the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and neutralization. The key starting materials are o-phenylenediamine (B120857) and terephthalic acid.

The overall synthesis can be visualized as a three-stage process:

-

Condensation and Simultaneous Sulfonation: o-Phenylenediamine and terephthalic acid undergo a condensation reaction in the presence of a strong acid and a sulfonating agent to form the key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid.

-

Purification of the Intermediate: The crude tetrasulfonic acid intermediate is purified to remove impurities.

-

Neutralization: The purified intermediate is neutralized with a sodium base to yield the final product, this compound.

// Reactants OPD [label="o-Phenylenediamine"]; TPA [label="Terephthalic Acid"]; SulfonatingAgent [label="Chlorosulfonic Acid &\nSulfuric Acid", shape=ellipse, fillcolor="#FFFFFF"];

// Intermediates Intermediate [label="Phenylene-bis-benzimidazole-\ntetrasulfonic Acid"]; PurifiedIntermediate [label="Purified Intermediate"];

// Reagents NaOH [label="Sodium Hydroxide", shape=ellipse, fillcolor="#FFFFFF"]; Purification [label="Purification\n(Activated Carbon,\nPrecipitation)", shape=ellipse, fillcolor="#FFFFFF"];

// Product Product [label="this compound", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges OPD -> Reaction1; TPA -> Reaction1; SulfonatingAgent -> Reaction1; Reaction1 [label="Condensation &\nSulfonation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction1 -> Intermediate; Intermediate -> Purification; Purification -> PurifiedIntermediate; PurifiedIntermediate -> Neutralization; NaOH -> Neutralization; Neutralization [label="Neutralization", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutralization -> Product; } .dot Figure 1: Synthesis Pathway of this compound.

Key Intermediates

The successful synthesis of this compound hinges on the formation and purification of a key intermediate.

| Intermediate Name | Chemical Structure | Role in Synthesis |

| Phenylene-bis-benzimidazole-tetrasulfonic Acid | [Image of the chemical structure of Phenylene-bis-benzimidazole-tetrasulfonic Acid] | The core molecular backbone of the final product, formed through the condensation of o-phenylenediamine and terephthalic acid, with sulfonic acid groups introduced. |

Experimental Protocols

The following protocols are compiled from patent literature and represent a viable method for the synthesis of this compound.

Synthesis of Phenylene-bis-benzimidazole-tetrasulfonic Acid[1][2]

Materials and Reagents:

-

o-Phenylenediamine

-

Terephthalic acid

-

Chlorosulfonic acid

-

Sulfuric acid (96%)

-

Nitrogen gas

Procedure:

-

In a suitable reaction vessel, charge 1703 g of 96% sulfuric acid.

-

Introduce 232 g of terephthalic acid into the sulfuric acid.

-

Flush the system with nitrogen gas.

-

Add 302 g of o-phenylenediamine in portions. The temperature will exothermically increase to approximately 97°C.

-

Over a period of 4 hours, add chlorosulfonic acid while maintaining the reaction temperature between 110°C and 120°C.

-

After the addition is complete, stir the reaction mixture for an additional 11 to 12 hours at the same temperature.

-

Upon completion, the reaction mixture containing the crude phenylene-bis-benzimidazole-tetrasulfonic acid is ready for purification.

Purification of Phenylene-bis-benzimidazole-tetrasulfonic Acid and Conversion to this compound[2][3]

Materials and Reagents:

-

Crude phenylene-bis-benzimidazole-tetrasulfonic acid reaction mixture

-

Water

-

Activated carbon

-

Sodium chloride

-

Sodium hydroxide (B78521) solution (45%)

-

Hydrochloric acid

Procedure:

-

Hydrolysis and Initial Purification:

-

Introduce the crude reaction mixture into 11,000 g of water at 40°C to dissolve the product.

-

Add 30 g of activated carbon to the solution.

-

Stir the mixture under a nitrogen atmosphere for 30 minutes and then filter to remove the activated carbon.

-

-

Precipitation of the Disodium Salt:

-

To the filtrate, add 600 g of sodium chloride at 50°C.

-

Stir the mixture at this temperature for 2 hours, gradually lowering the temperature to 25°C towards the end of the stirring period.

-

Filter the precipitated product.

-

Wash the collected solid with 2800 g of a 5% (w/w) sodium chloride solution. This yields approximately 1362 g of phenylene-bis-benzimidazole-tetrasulfonic acid disodium salt.

-

-

Secondary Purification:

-

Suspend the obtained disodium salt in 4500 g of water at 50°C. The initial pH will be approximately 2.4.

-

Adjust the pH to 5 by adding approximately 168 g of 45% sodium hydroxide solution, which will dissolve the product.

-

Add another 30 g of activated carbon, heat the mixture to 55°C, and stir for 2 hours.

-

Filter to remove the activated carbon.

-

-

Final Precipitation and Isolation:

-

To the filtrate, add 162 g of pure hydrochloric acid while maintaining the temperature at 50°C to adjust the pH to 3.

-

Stir the mixture for 2 hours under a nitrogen atmosphere, allowing it to cool to 25°C.

-

Filter the precipitated pure this compound.

-

The final product can be dried. A patented method reports a yield of 1,155 g of this compound with a purity of >97%[1].

-

Quantitative Data

Quantitative data for the synthesis of this compound is primarily available from patent literature and may vary based on reaction scale and conditions.

| Parameter | Value | Stage of Synthesis | Source |

| Purity of Final Product | > 97% | After final precipitation and drying | [1] |

| Reaction Time (Condensation/Sulfonation) | 10 - 15 hours | Synthesis of Intermediate | [2][3][4] |

| Preferred Reaction Time | 11 - 12 hours | Synthesis of Intermediate | [4] |

| Intermediate Solution Concentration | 5 - 7% (w/w) | Purification | [1] |

| Final Product Yield (Example) | 1,155 g | From a specific patented batch | [1] |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial reaction to the final purified product.

References

Solubility profile of Bisdisulizole disodium in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdisulizole disodium (B8443419), also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate and trade name Neo Heliopan® AP, is a highly effective and photostable water-soluble UVA II absorber.[1] Its solubility characteristics are crucial for formulation development, particularly in aqueous-based transparent sunscreen products like gels and clear sprays.[1] This technical guide provides a comprehensive overview of the solubility profile of Bisdisulizole disodium in various aqueous and organic solvents, details experimental protocols for solubility determination, and illustrates its mechanism of action and experimental workflows through diagrams.

Chemical Properties

This compound is an organic compound characterized by its complex structure featuring multiple benzimidazole (B57391) rings and sulfonate groups.[1] This structure is responsible for its ability to absorb high-energy UVA radiation efficiently.[1]

| Property | Value |

| IUPAC Name | disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate |

| CAS Number | 180898-37-7 |

| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ |

| Molecular Weight | 674.59 g/mol [1] |

| Appearance | Yellow, fine powder |

Solubility Data

The solubility of this compound is a key parameter for its application in cosmetic and pharmaceutical formulations. Its water-soluble nature distinguishes it from many oil-soluble UV filters.[1]

Aqueous Solubility

This compound exhibits solubility in aqueous solutions. The presence of sulfonate groups in its structure contributes significantly to its hydrophilic nature. It is known to form water-soluble salts with the addition of a base.[2][3]

Organic Solvent Solubility

While primarily known for its water solubility, this compound also shows some solubility in polar organic solvents.

Summary of Quantitative Solubility Data

| Solvent | Type | Solubility | Temperature (°C) |

| Water | Aqueous | 2 g/L[4][5] | 20 |

| Dimethyl Sulfoxide (DMSO) | Organic | Slightly soluble[1] | Not Specified |

| Methanol | Organic | Slightly soluble[1] | Not Specified |

| Ethanol | Organic | Data not available | Not Specified |

| Propylene Glycol | Organic | Data not available | Not Specified |

| Glycerin | Organic | Data not available | Not Specified |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental procedure in pharmaceutical and cosmetic research. The shake-flask method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.

Shake-Flask Method

The shake-flask method, considered the gold standard, involves the following steps:

-

Preparation of a Supersaturated Solution: An excess amount of this compound is added to the solvent of interest in a sealed flask. This ensures that the solvent becomes saturated with the solute.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This can be achieved through centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or g/100 mL).

Visualizations

Mechanism of UV Absorption

This compound does not operate through a classical signaling pathway. Its primary function is the absorption of UVA radiation and the subsequent dissipation of this energy to protect the skin. The following diagram illustrates this photophysical process.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of a compound like this compound using the shake-flask method.

Conclusion

This compound is a key ingredient in modern sunscreen formulations due to its efficacy as a water-soluble UVA absorber. Understanding its solubility profile is paramount for formulators aiming to develop stable, aesthetically pleasing, and effective products. While quantitative data for its solubility in water is available, further research is required to establish precise solubility values in a broader range of organic solvents commonly used in the cosmetic and pharmaceutical industries. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such solubility studies.

References

Unveiling the Photoprotective Properties of Bisdisulizole Disodium: A Technical Guide to its UV Absorption Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet (UV) absorption characteristics of Bisdisulizole disodium (B8443419), a broad-spectrum UV filter. A comprehensive overview of its peak absorbance, molar extinction coefficient, and a detailed experimental protocol for determining its UV absorption spectrum are presented.

Core UV Absorption Properties

Bisdisulizole disodium, also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate and trade name Neo Heliopan® AP, is a water-soluble organic compound highly effective in absorbing UVA radiation.[1][2] Its primary function in sunscreen formulations is to absorb high-energy UV photons and dissipate the energy as harmless heat, thereby preventing UV-induced DNA damage. The molecule's strong absorbance is concentrated in the UVA II region of the electromagnetic spectrum.[3]

Quantitative Data Summary

The key quantitative parameters of the UV absorption spectrum of this compound are summarized in the table below.

| Parameter | Value | Wavelength Range | Reference(s) |

| Peak Absorbance (λmax) | ~334 - 335 nm | UVA II | [4][5][6] |

| Molar Extinction Coefficient (ε) | ~52,500 M⁻¹ cm⁻¹ | at λmax | |

| Effective Absorption Range | 280 - 370 nm | UVB, UVA II, UVA I | [3][7] |

Experimental Protocol: Determination of UV Absorption Spectrum

This section outlines a detailed methodology for measuring the UV absorption spectrum and determining the molar extinction coefficient of this compound.

Materials and Instrumentation

-

Compound: this compound powder

-

Solvent: High-purity distilled water or ethanol

-

pH Adjustment (optional): Sodium hydroxide (B78521) (NaOH) or Triethanolamine (TEA) solution (e.g., 1N)

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

-

Cuvettes: 1 cm path length quartz cuvettes

-

Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, pH meter

Sample Preparation

-

Solvent Selection: Given that this compound is water-soluble, high-purity distilled water is a suitable solvent.[8] Alternatively, dilute ethanolic solutions can be used.[4]

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

pH Adjustment (if necessary): For certain analyses, the pH of the solution can be adjusted to a neutral pH of 7.0 using a dilute solution of NaOH or TEA.[4]

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

UV-Vis Spectrophotometer Measurement

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable light source.

-

Wavelength Scan Range: Set the instrument to scan across a wavelength range of at least 250 nm to 450 nm to capture the full absorption spectrum.

-

Baseline Correction: Fill a quartz cuvette with the same solvent used for the sample solutions. Place this "blank" cuvette in the reference beam path of the spectrophotometer and run a baseline scan to correct for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse a sample cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the sample beam path and record the absorbance spectrum. Repeat this for all prepared dilutions.

-

Peak Absorbance Identification: From the recorded spectra, identify the wavelength of maximum absorbance (λmax).

Data Analysis and Calculation of Molar Extinction Coefficient

-

Beer-Lambert Law: The relationship between absorbance (A), concentration (c), path length (l), and the molar extinction coefficient (ε) is described by the Beer-Lambert Law: A = εcl.

-

Calculation: Using the absorbance value at λmax from a solution of known concentration, and knowing the path length of the cuvette (typically 1 cm), the molar extinction coefficient can be calculated using the formula: ε = A / (c * l). The concentration 'c' must be in mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the UV absorption spectrum of this compound.

References

- 1. echemi.com [echemi.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | UV Absorber For Research [benchchem.com]

- 4. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 5. qzebright.com [qzebright.com]

- 6. Disodium Phenyl Dibenzimidazole Tetrasulfonate | Cosmetic Ingredients Guide [ci.guide]

- 7. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]

- 8. medkoo.com [medkoo.com]

An In-depth Technical Guide to Bisdisulizole Disodium

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Bisdisulizole disodium (B8443419) is a water-soluble organic compound primarily utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen products.[1] Its chemical structure and properties make it an effective agent for absorbing UVA radiation, thus protecting the skin from sun-induced damage.

| Identifier | Value |

| CAS Number | 180898-37-7[2] |

| Preferred IUPAC Name | disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate[3] |

| Other IUPAC Names | disodium;6-sulfo-2-[4-(6-sulfo-4-sulfonato-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4-sulfonate[2] |

| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate[1] |

| Trade Name | Neo Heliopan AP[1] |

Physicochemical and Photostability Data

Bisdisulizole disodium exhibits excellent photostability, a critical attribute for a UV filter, ensuring sustained protection upon exposure to sunlight. The following table summarizes key quantitative data related to its physicochemical properties and performance as a UV absorber.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ | [2] |

| Molecular Weight | 674.6 g/mol | [2] |

| UV Absorption Maximum (λmax) | ~335 nm (in the UVA-II range) | |

| UV Absorption Range | 280-370 nm | |

| Photostability (AUC Index after 2h solar irradiation) | 99.95% | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and salt formation.[3][4] While a detailed, replicable protocol is not publicly available, the key steps are outlined below.

General Procedure:

-

Sulfonation of Precursors: The synthesis begins with the sulfonation of aromatic precursors before the formation of the benzimidazole (B57391) rings.[3]

-

Condensation Reaction: A key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid, is synthesized through the condensation of an o-phenylenediamine (B120857) derivative with a sulfonated terephthalic acid derivative.[3] This reaction is typically catalyzed by an acid.[4]

-

Cyclization: The reaction mixture is maintained at approximately 55°C for 2 hours to ensure complete cyclization and formation of the bis-benzimidazole structure.[3]

-

Neutralization and Salt Formation: The resulting tetrasulfonic acid is neutralized with a sodium source, such as sodium hydroxide, to form the disodium salt.[3]

-

Purification: The crude product is purified through sequential treatments with activated carbon and pH adjustments.[3] Precipitation is often induced by the addition of sodium chloride to achieve a high recovery of the final product.[3]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of UV filters in cosmetic formulations.[5][6] Although a specific validated method for this compound was not found in the provided search results, a general approach based on methods for similar compounds can be outlined.

Principle:

The method involves the separation of this compound from other components in a sunscreen matrix using a reversed-phase HPLC column. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration, using a UV detector set at the absorption maximum of this compound (approximately 335 nm).

Typical HPLC Parameters for UV Filter Analysis:

-

Column: C18 stationary phase.[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.0) and organic solvents like methanol (B129727) and acetonitrile.[7][8]

-

Flow Rate: Approximately 1.2 mL/min.[7]

-

Detection: UV detector set at the wavelength of maximum absorbance for the analyte.[8]

-

Temperature: Isothermal conditions, for example, at 40°C.[7]

Sample Preparation:

Sample preparation for cosmetic products typically involves dissolving the product in a suitable solvent such as ethanol, methanol, or a mixture thereof, followed by sonication, vortexing, and centrifugation to facilitate the extraction of the analyte.[5] The resulting supernatant is then filtered before injection into the HPLC system.[5]

In Vitro Photostability Testing

The photostability of this compound is assessed according to the ICH Q1B guidelines.[9][10] This testing evaluates the intrinsic photostability of the molecule to ensure that it does not degrade under light exposure, which would result in a loss of efficacy and the potential formation of harmful byproducts.

Methodology:

-

Sample Preparation: A defined amount of this compound is spread evenly in a suitable container to a thickness of not more than 3 mm.[10] A dark control sample, protected from light (e.g., with aluminum foil), is prepared and stored under the same temperature and humidity conditions.[10]

-

Light Exposure: The sample is exposed to a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon arc lamp or a metal halide lamp.[10] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[9]

-

Analysis: After exposure, the sample is analyzed for any changes in its physical and chemical properties. The potency of the active ingredient is determined using a validated stability-indicating HPLC method and compared to the dark control.

In Vitro Skin Permeation Studies

In vitro skin permeation studies using Franz diffusion cells are conducted to evaluate the amount of a topically applied substance that penetrates the skin.[11] This is a critical assessment for sunscreen ingredients to ensure they remain on the skin's surface to provide protection with minimal systemic absorption.

Experimental Setup:

-

Membrane Preparation: Excised human or animal skin is prepared and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Cell Assembly: The Franz diffusion cell, consisting of a donor and a receptor chamber, is assembled. The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

-

Dosing: The sunscreen formulation containing this compound is applied to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.

-

Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as HPLC.

-

Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time to determine the permeation profile and calculate the steady-state flux.

Visualized Pathways and Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 180898-37-7 [smolecule.com]

- 4. This compound | UV Absorber For Research [benchchem.com]

- 5. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. longdom.org [longdom.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ikev.org [ikev.org]

- 11. Franz diffusion cell and its implication in skin permeation studies (2023) | Rajesh Kumar | 39 Citations [scispace.com]

The Enduring Challenge of Light: A Literature Review on the Photostability of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anthelmintics and proton pump inhibitors to antihistamines and antipsychotics. However, the inherent aromaticity and rich electronic nature of the benzimidazole ring system can render these molecules susceptible to photodegradation. This technical guide provides an in-depth review of the current literature on the photostability of benzimidazole derivatives, offering a comprehensive resource for researchers engaged in the development of robust and safe pharmaceuticals.

Quantitative Photostability Data

The photostability of a compound is a critical parameter influencing its shelf-life, efficacy, and safety. Quantitative data, such as photodegradation quantum yields (Φ) and reaction half-lives (t½), are essential for comparing the intrinsic stability of different derivatives and for predicting their fate under various light conditions. The following tables summarize the available quantitative data for several key benzimidazole derivatives.

| Benzimidazole Derivative | Chemical Structure | Solvent/Medium | Light Source | Quantum Yield (Φ) | Reference(s) |

| Thiabendazole |  | Aqueous Solution | UV Irradiation | 0.05 | [1] |

| 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) |  | pH 6.8 buffer | Filtered Mercury Lamp | 2.70 × 10⁻⁴ |

Table 1: Photodegradation Quantum Yields of Selected Benzimidazole Derivatives.

| Benzimidazole Derivative | Solvent/Medium | Light Source | Half-life (t½) | Reference(s) |

| Albendazole (B1665689) | Natural Water | Sunlight | 0.272–0.387 h | [1] |

| Mebendazole | 1 mg/L aqueous solution | Simulated Solar Radiation | 12 h | [2] |

| Mebendazole | 3 mg/L aqueous solution | Simulated Solar Radiation | 28 h | [2] |

| Fenbendazole (B1672488) | Ethanol | Xenon Arc Lamp | Not specified, but showed high photosensitivity | [3] |

Table 2: Photodegradation Half-lives of Selected Benzimidazole Derivatives.

Experimental Protocols for Photostability Testing

Standardized protocols are crucial for obtaining reproducible and comparable photostability data. The International Council for Harmonisation (ICH) has established guidelines (Q1B) for the photostability testing of new drug substances and products. A general workflow for such studies is outlined below, followed by a more detailed protocol for the analysis of fenbendazole using High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the photostability of a pharmaceutical compound.

Caption: A generalized workflow for conducting photostability studies of pharmaceutical compounds.

Detailed HPLC Protocol for Fenbendazole Photostability Testing

This protocol provides a detailed methodology for assessing the photostability of fenbendazole using a stability-indicating HPLC method.[4][5][6]

1. Materials and Reagents:

-

Fenbendazole reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol (B129727)

-

Potassium dihydrogen orthophosphate

-

Orthophosphoric acid

-

Purified water

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

Analytical column: Zorbax C8 (250 cm × 4.6 mm, 5 μm) or equivalent

-

Photostability chamber equipped with a Xenon arc lamp

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.1 M potassium dihydrogen orthophosphate and methanol (60:40 v/v), with the pH adjusted to 4.5 with orthophosphoric acid.

-

Flow Rate: 1.2 mL/min

-

Detection Wavelength: 268 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

4. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of fenbendazole reference standard in methanol to obtain a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 10, 20, 40, 60, 80 µg/mL).

-

Sample Solution for Photostability Study: Prepare a solution of fenbendazole in methanol at a known concentration (e.g., 50 µg/mL).

5. Photostability Procedure:

-

Place the sample solution in a quartz cuvette inside the photostability chamber.

-

Prepare a dark control by wrapping an identical sample in aluminum foil and placing it alongside the test sample.

-

Expose the samples to light according to ICH Q1B guidelines.

-

Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Dilute the withdrawn samples with the mobile phase to fall within the calibration curve range.

6. Analysis:

-

Inject the standard solutions to establish the calibration curve.

-

Inject the exposed and dark control samples.

-

Monitor the peak area of fenbendazole and any new peaks corresponding to photoproducts.

7. Data Evaluation:

-

Quantify the concentration of fenbendazole remaining at each time point using the calibration curve.

-

Calculate the percentage of degradation.

-

Determine the photodegradation kinetics (e.g., first-order) and the half-life.

-

Assess the peak purity of the fenbendazole peak to ensure no co-eluting photoproducts.

Mechanisms of Photodegradation and Phototoxicity

The interaction of benzimidazole derivatives with light can initiate a cascade of chemical reactions, leading to the degradation of the parent molecule and, in some cases, the generation of phototoxic species.

Photodegradation Pathways

Upon absorption of UV radiation, a benzimidazole molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From these excited states, several degradation pathways can be initiated.

A common photodegradation pathway for many benzimidazole anthelmintics, such as albendazole and mebendazole, involves the demethylation of the ester group, followed by decarboxylation of the carbamic group.[1] This leads to the formation of an amine derivative, which is often a major photoproduct and metabolite.[1]

For thiabendazole, direct photolysis leads to the homolytic cleavage of the C-S bond, followed by hydrolysis and other rearrangements to form benzimidazole as a major photoproduct.[1]

The following diagram illustrates a generalized photodegradation pathway for benzimidazole anthelmintics.

Caption: A simplified diagram illustrating a common photodegradation pathway for benzimidazole anthelmintics.

Phototoxicity and Reactive Oxygen Species (ROS)

Phototoxicity is a light-induced toxic response that is not immunological in nature. It occurs when a drug absorbs light energy and subsequently undergoes a photochemical reaction that produces toxic substances. In the context of benzimidazole derivatives, phototoxicity is often mediated by the generation of reactive oxygen species (ROS).

The photoexcited benzimidazole derivative can transfer its excess energy to molecular oxygen (Type II photosensitization), generating highly reactive singlet oxygen (¹O₂). Alternatively, it can undergo electron transfer reactions (Type I photosensitization) to produce superoxide (B77818) anions (O₂⁻) and other free radicals.[7] These ROS can then damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage.

The following diagram illustrates the general mechanism of ROS generation by photoexcited benzimidazole derivatives.

Caption: A diagram showing the two main pathways of reactive oxygen species (ROS) generation by photoexcited benzimidazole derivatives.

Conclusion

The photostability of benzimidazole derivatives is a multifaceted issue of significant importance in drug development. This review has summarized the available quantitative data, outlined standard experimental protocols, and discussed the underlying mechanisms of photodegradation and phototoxicity. While progress has been made in understanding the photochemistry of certain benzimidazole-based drugs, particularly the anthelmintics, there remains a need for a more systematic evaluation of a broader range of derivatives. Future research should focus on generating comprehensive quantitative photostability data, elucidating detailed phototoxicity pathways, and developing effective strategies to enhance the photostability of this vital class of therapeutic agents. Such efforts will be crucial in ensuring the development of safer and more effective benzimidazole-based pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavior of Mebendazole during NF/RO Adsorption and Photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. fenbenqhp.com [fenbenqhp.com]

- 6. ijrpc.com [ijrpc.com]

- 7. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Bisdisulizole Disodium: A Technical Guide to Toxicological Data and Safety Profile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdisulizole disodium (B8443419), also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble, broad-spectrum ultraviolet (UV) filter. Its primary application is in sunscreen and other personal care products to provide protection against harmful UVA and UVB radiation. For research applications, particularly in drug development and dermatological studies, a thorough understanding of its toxicological profile and safety is paramount. This technical guide provides an in-depth overview of the available toxicological data for Bisdisulizole disodium, outlines relevant experimental methodologies, and visually represents key pathways and workflows to support its use in a research context.

Chemical Identity

| Property | Value |

| Chemical Name | Disodium 2,2'-(1,4-phenylene)bis(1H-benzimidazole-4,6-disulfonate) |

| CAS Number | 180898-37-7 |

| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ |

| Molecular Weight | 653.6 g/mol |

Mechanism of Action as a UV Filter

This compound functions by absorbing high-energy UV photons and dissipating the energy as harmless heat. This process prevents the UV radiation from penetrating the skin and causing cellular damage, such as DNA damage and oxidative stress, which are implicated in photoaging and carcinogenesis. Its broad-spectrum absorbance covers both UVA and UVB regions.

Caption: UV radiation absorption and energy dissipation by this compound.

Toxicological Data

The available toxicological data for this compound is primarily derived from Safety Data Sheets (SDS) and regulatory assessments. It is important to note that there are some inconsistencies in the reported hazard classifications.

GHS Hazard Classification

| Source | GHS Classification | Hazard Statements |

| Safety Data Sheet 1 | Acute toxicity, oral (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| PubChem | Not classified | This chemical does not meet GHS hazard criteria for 100% (21 of 21) of all reports. |

It is crucial for researchers to consult multiple sources and conduct their own risk assessments based on the intended application.

Summary of Toxicological Endpoints

| Endpoint | Result | Citation |

| Acute Oral Toxicity | No specific LD50 data available. Classified as "Harmful if swallowed" in one SDS. | |

| Acute Dermal Toxicity | No data available. | |

| Acute Inhalation Toxicity | No data available. Classified as "May cause respiratory irritation" in one SDS. | |

| Skin Corrosion/Irritation | No specific study data available. Classified as "Causes skin irritation" in one SDS. | |

| Serious Eye Damage/Irritation | No specific study data available. Classified as "Causes serious eye irritation" in one SDS. | |

| Respiratory or Skin Sensitization | No data available. | |

| Germ Cell Mutagenicity | No data available. | |

| Carcinogenicity | No data available. | |

| Reproductive Toxicity | No data available. | |

| Phototoxicity | Generally considered photostable, a desirable characteristic for a UV filter. |

Note: The repeated "no data available" highlights a significant information gap in the publicly accessible literature for this compound. Researchers should exercise caution and may need to conduct their own toxicological assessments depending on the nature of their research.

Experimental Protocols

General Toxicological Testing Workflow

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the next step. The method uses the mortality of animals as an endpoint.

-

Test Animals: Typically rats, one sex (usually females) is used.

-

Procedure: A starting dose is administered to a group of animals. If the animals survive, a higher dose is used in the next group. If they do not, a lower dose is used. This is repeated until the dose causing mortality is identified.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: The substance is applied to the shaved skin of a single animal. The potential for skin irritation is assessed by observing the skin for erythema and edema at specified time points.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch. The patch is removed after a specified exposure period (e.g., 4 hours).

-

Observations: The skin is examined for erythema and edema and scored at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

-

Test Animals: Albino rabbits are commonly used.

-

Procedure: A defined amount of the test substance is instilled into the lower eyelid of one eye.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated and scored for any lesions.

Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the signaling pathways that may be modulated by this compound, particularly in the context of any potential toxicity. Given its primary function as a UV absorber, its main interaction is with UV radiation rather than specific biological pathways. However, should any of the reported irritant effects be confirmed, they would likely involve common inflammatory signaling pathways.

Caption: A simplified, hypothetical inflammatory signaling pathway potentially activated by an irritant.

Conclusion and Research Recommendations

This compound is a widely used and effective UV filter. Based on the available data, there is conflicting information regarding its hazard profile, with some sources indicating no GHS classification and others suggesting it may be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. A significant limitation in the current understanding of its safety profile for research applications is the lack of publicly available, detailed toxicological studies.

For researchers and drug development professionals, the following recommendations are crucial:

-

Conduct a thorough literature review and consult multiple SDSs to be aware of the conflicting hazard information.

-

Perform a comprehensive risk assessment specific to the intended use, concentration, and route of exposure in the research setting.

-

Consider conducting in-house toxicological screening assays for key endpoints such as cytotoxicity and skin irritation, especially for novel applications or formulations.

-

Utilize appropriate personal protective equipment (PPE) , including gloves, safety glasses, and respiratory protection, when handling the substance, in line with the more conservative hazard classifications.

Further research is warranted to fill the existing data gaps and provide a more definitive toxicological profile for this compound. This would include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, with detailed methodologies and quantitative results made publicly available. Such data would greatly benefit the scientific community and support the safe and effective use of this compound in research and development.

An In-Depth Technical Guide to the Quantum Yield and Energy Dissipation Pathways of Bisdisulizole Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdisulizole disodium (B8443419) (Disodium Phenyl Dibenzimidazole Tetrasulfonate, DPDT), is a broad-spectrum ultraviolet (UV) filter widely utilized in sunscreen formulations for its high efficacy and photostability.[1][2][3] Understanding its photophysical behavior, particularly its quantum yield and the competing energy dissipation pathways, is paramount for optimizing its function in photoprotection and for the rational design of future UV-absorbing compounds. This technical guide provides a comprehensive overview of the current scientific understanding of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Upon absorption of UV radiation, Bisdisulizole disodium is promoted to an electronically excited state. The subsequent deactivation to the ground state occurs through a series of competing pathways, including fluorescence, internal conversion, and intersystem crossing. The efficiency of each of these processes is described by its quantum yield (Φ), which represents the fraction of excited molecules that deactivate through that specific pathway.

Quantitative Photophysical Data

The photophysical properties of this compound are summarized in the table below. The data highlights that fluorescence is the predominant mechanism for energy dissipation in aqueous environments.

| Parameter | Value | Medium | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.94 (94%) | Aqueous Solution | [2][4] |

| 0.92 (92%) | Water | [3] | |

| Fluorescence Lifetime (τF) | 1.081 ± 0.002 ns | Aqueous Solution | [2] |

| 1.14 ns | Water | [3] | |

| 616.1 ± 6.5 ps | Synthetic Skin | [2] | |

| Maximum Absorption (λmax) | ~335 nm | [3] |

Note: The slight variation in reported fluorescence quantum yield may be attributed to different experimental conditions or data analysis methods.

Energy Dissipation Pathways

The energy absorbed by this compound from UV radiation is dissipated through several key pathways. The high fluorescence quantum yield indicates that radiative decay is the dominant process.[2][3] However, non-radiative pathways, including internal conversion and intersystem crossing, also play a role, particularly in ensuring the compound's remarkable photostability by rapidly and harmlessly dissipating energy as heat.[1]

// Nodes GS [label="Ground State (S₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Singlet Excited State (S₁)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T1 [label="Triplet Excited State (T₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat1 [label="Heat", shape=plaintext, fontcolor="#5F6368"]; Heat2 [label="Heat", shape=plaintext, fontcolor="#5F6368"]; Fluorescence [label="Fluorescence", shape=plaintext, fontcolor="#34A853"]; Phosphorescence [label="Phosphorescence", shape=plaintext, fontcolor="#FBBC05"];

// Edges GS -> S1 [label="UV Absorption", color="#5F6368"]; S1 -> GS [label="Fluorescence (ΦF ≈ 0.94)\nτF ≈ 1.1 ns", color="#34A853"]; S1 -> GS [label="Internal Conversion (IC)", style=dashed, color="#EA4335", dir=back]; S1 -> T1 [label="Intersystem Crossing (ISC)", style=dashed, color="#FBBC05"]; T1 -> GS [label="Phosphorescence", style=dashed, color="#FBBC05", dir=back]; T1 -> GS [label="Intersystem Crossing (ISC)", style=dashed, color="#EA4335", dir=back];

// Connections to heat and light S1 -> Fluorescence [style=invis]; S1 -> Heat1 [label="k_ic", style=dashed, color="#EA4335"]; T1 -> Heat2 [label="k_isc'", style=dashed, color="#EA4335"]; T1 -> Phosphorescence [style=invis];

// Invisible edges for layout {rank=same; S1; T1;} {rank=same; Fluorescence; Heat1; Phosphorescence; Heat2;} }

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Time-Resolved Spectroscopy for Investigating Energy Dissipation Pathways

Femtosecond transient electronic absorption spectroscopy (TEAS) is a powerful technique to monitor the ultrafast dynamics of excited states.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in the solvent of interest.

-

Excitation: The sample is excited with an ultrashort 'pump' laser pulse of a specific wavelength (e.g., in the UVA range).

-

Probing: A second, time-delayed, broad-spectrum 'probe' pulse is passed through the sample. The absorption of this probe pulse by the transient excited species is measured.

-

Data Acquisition: The change in absorbance of the probe pulse is recorded as a function of both wavelength and the time delay between the pump and probe pulses. This generates a three-dimensional data set (wavelength, time, and change in absorbance).

-

Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the initially excited singlet state, any subsequent intermediate states (like the triplet state), and their temporal evolution. Global fitting of the data allows for the determination of the lifetimes of these excited states and the rate constants for the transitions between them (e.g., internal conversion and intersystem crossing). [3]

Conclusion

The photophysical profile of this compound is dominated by a high fluorescence quantum yield, indicating that radiative decay is its primary energy dissipation pathway in aqueous environments. [2][3]This, coupled with efficient non-radiative processes such as internal conversion and rapid intersystem crossing, contributes to its exceptional photostability, a critical attribute for a UV filter. [1]The provided experimental protocols offer a foundational framework for the continued investigation and characterization of this and other photoprotective agents. Further research to precisely quantify the quantum yields of non-radiative pathways will provide a more complete picture of the photophysics of this compound, aiding in the development of even more effective and safer sunscreen formulations.

References

A Comprehensive Technical Guide to Bisdisulizole Disodium and its Scientific Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bisdisulizole disodium (B8443419), a broad-spectrum UV filter. The guide details its various synonyms used in scientific literature, its physicochemical properties, and analytical methodologies for its quantification and stability assessment.

Nomenclature and Synonyms

Bisdisulizole disodium is known by a variety of names in scientific and commercial contexts. A clear understanding of these synonyms is crucial for literature review and regulatory submissions.

| Category | Synonym |

| International Nonproprietary Name (INN) | This compound[1] |

| US Adopted Name (USAN) | This compound[1] |

| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate[2][3] |

| IUPAC Name | Disodium 2,2′-(1,4-phenylene)bis(6-sulfo-1H-1,3-benzimidazole-4-sulfonate) |

| CAS Number | 180898-37-7[2] |

| EC Number | 429-750-0[2] |

| Trade Name | Neo Heliopan® AP[1][2] |

| Chemical Synonyms | 1H-Benzimidazole-4,6-disulfonic acid, 2,2'-(1,4-phenylene)bis-, disodium salt; Disodium phenyldibenzimidazoletetrasulfonate; Bisimidazylate |

Below is a diagram illustrating the relationship between the core compound and its various identifiers.

Physicochemical Properties

This compound is a water-soluble organic compound valued for its photostability and broad-spectrum UV absorption.[4][5] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ | [3] |

| Molecular Weight | 674.55 g/mol | |

| Appearance | Yellow to dark yellow powder | [2] |

| Solubility | Water-soluble (2 g/L at 20°C) | [6] |

| UV Absorption Range | 280 - 370 nm | [2] |

| Peak Absorbance (λmax) | ~335 nm | [5] |

| Specific Extinction (E1% 1cm) | ≥ 770 at 340 nm | [2] |

| Photostability | Excellent | [2] |

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of this compound in raw materials and finished formulations, as well as for stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for the analysis of this compound is detailed below. This method is based on common practices for the analysis of UV filters in cosmetic products.

| Parameter | Specification |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Phosphoric Acid in Water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) is typically used to ensure the elution of all components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~335 nm |

| Injection Volume | 10 µL |